4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a combination of oxazole, benzenesulfonyl, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole . This intermediate can then be further functionalized to introduce the benzenesulfonyl and piperidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of one-pot reactions to combine multiple steps and reduce the number of purification stages required .
Chemical Reactions Analysis
Types of Reactions
4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring under strong reducing conditions.
Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: This compound is being investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyloxazole: Shares the oxazole ring but lacks the benzenesulfonyl and piperidine groups.
Benzenesulfonylpiperidine: Contains the benzenesulfonyl and piperidine groups but lacks the oxazole and pyridine rings.
Pyridine derivatives: Compounds like 4-methoxypyridine share the pyridine ring but have different substituents
Uniqueness
4-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-16-23-21(15-27-16)18-4-6-20(7-5-18)29(25,26)24-12-2-3-17(13-24)14-28-19-8-10-22-11-9-19/h4-11,15,17H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMEVXSMSNRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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